molecular formula C18H17ClN2O3S2 B2625684 4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide CAS No. 923456-69-3

4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide

Cat. No. B2625684
CAS RN: 923456-69-3
M. Wt: 408.92
InChI Key: ZSNPQUAQZBDENM-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Molecular Structure Analysis

The compound contains a benzylsulfonyl group and a 6-chlorobenzo[d]thiazol-2-yl group attached to a butanamide backbone. The benzo[d]thiazole moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Chemical Reactions Analysis

Benzo[d]thiazoles can participate in various chemical reactions due to their electron-deficient nature. They can act as electrophiles in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, benzo[d]thiazole derivatives can exhibit fluorescence .

Scientific Research Applications

Anticonvulsant Applications

4-(Benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide and its derivatives have been studied for their potential anticonvulsant effects. In a study, several heterocyclic compounds incorporating a sulfonamide thiazole moiety were synthesized and evaluated for their anticonvulsant activity. Some of these compounds showed protection against picrotoxin-induced convulsion, indicating a potential application in treating seizures or epilepsy (Farag et al., 2012).

Antimicrobial and Antitubercular Agents

Compounds structurally related to this compound have been synthesized and shown to possess antimicrobial and antitubercular activities. A study presented a series of novel sulfonyl derivatives, which exhibited significant antibacterial, antifungal, and antitubercular properties, suggesting their potential as therapeutic agents against various microbial infections (Kumar et al., 2013).

Anticancer Activity

Several studies have explored the use of this compound derivatives in cancer treatment. For example, a study on mixed-ligand copper(II)-sulfonamide complexes, including derivatives of N-(6-chlorobenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide, demonstrated the complexes' ability to bind to DNA and exhibit antiproliferative activity in human tumor cells, indicating potential application in cancer therapy (González-Álvarez et al., 2013).

Antiviral Properties

In the realm of antiviral research, derivatives of this compound have been synthesized and evaluated for their antiviral activities. A study synthesized new derivatives which showed anti-tobacco mosaic virus activity, suggesting the potential use of these compounds in controlling viral infections (Chen et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process the compound is involved in. For example, some benzo[d]thiazole derivatives have been found to inhibit certain enzymes .

Future Directions

The future directions for this compound would depend on its biological activity and potential applications. Benzo[d]thiazole derivatives are a focus of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

4-benzylsulfonyl-N-(6-chloro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S2/c19-14-8-9-15-16(11-14)25-18(20-15)21-17(22)7-4-10-26(23,24)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNPQUAQZBDENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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